

# An In-depth Technical Guide to CAS Number 5621-01-2

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## Compound of Interest

**Compound Name:** 6-chloro-N,2-dimethyl-4-pyrimidinamine

**Cat. No.:** B1587219

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**A Note on Chemical Identity:** Initial analysis of the topic revealed a significant discrepancy. The provided CAS (Chemical Abstracts Service) number, 5621-01-2, is authoritatively assigned to the compound 6-Chloro-N,2-dimethylpyrimidin-4-amine. The requested topic, "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one properties and uses," refers to a different chemical entity. For researchers, scientists, and drug development professionals, precise identification by CAS number is paramount to ensure the reproducibility and safety of experimental work.

This guide will proceed in two parts. The primary focus (Part 1) will be a detailed technical overview of the correct compound associated with CAS 5621-01-2, adhering to the principles of scientific integrity. Recognizing the likely interest in the rhodanine scaffold for the target audience, a supplementary section (Part 2) will provide a general overview of the properties and uses of 5-arylidene-rhodanine derivatives.

## Part 1: Technical Guide for 6-Chloro-N,2-dimethylpyrimidin-4-amine

CAS Number: 5621-01-2

## Core Chemical Identity and Properties

6-Chloro-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and

uracil). Due to the presence of a reactive chlorine atom, it primarily serves as a versatile intermediate in organic synthesis.

Caption: Chemical structure of 6-Chloro-N,2-dimethylpyrimidin-4-amine.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>8</sub> ClN <sub>3</sub>
Molecular Weight	157.60 g/mol
Appearance	Solid (form may vary)
Melting Point	Not consistently reported; varies by source
Boiling Point	~271.4 °C (Predicted)
SMILES	CC1=NC(Cl)=CC(NC)=N1
InChI Key	TVPZEVZEMNVAS-UHFFFAOYSA-N

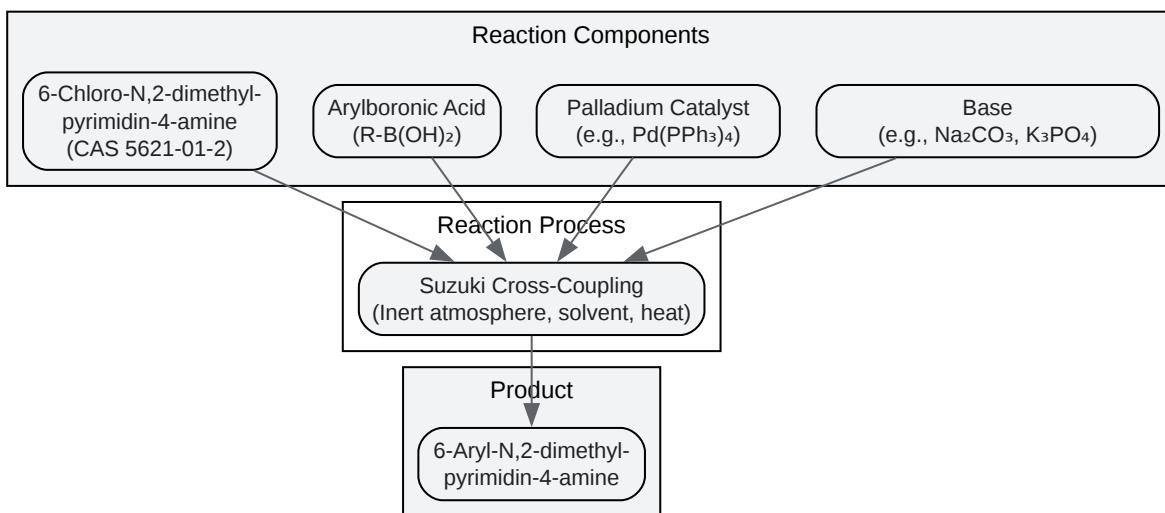
Data compiled from various chemical supplier databases.

## Synthesis and Reactivity

The synthesis of pyrimidine derivatives often involves the condensation of compounds containing the N-C-N fragment with a three-carbon unit. For 6-Chloro-N,2-dimethylpyrimidin-4-amine, a common synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.

**General Synthetic Approach:** A plausible synthesis starts from a 2,4-dihydroxy-6-methylpyrimidine, followed by sequential chlorination and amination reactions. For instance, treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl<sub>3</sub>) is a known method to produce the chlorinated pyrimidine intermediate[1]. Subsequent reaction with methylamine would lead to the final product.

The core of this molecule's utility lies in the reactivity of the chlorine atom at the 6-position. This chloro group is susceptible to nucleophilic substitution, making it an excellent electrophilic partner in cross-coupling reactions.



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Caption: Generalized workflow for using 5621-01-2 in Suzuki reactions.

## Applications in Research and Development

As a chemical building block, 6-Chloro-N,2-dimethylpyrimidin-4-amine is not typically an end-product but a crucial intermediate for constructing more complex molecules. Its primary application is in medicinal chemistry and materials science.

- Medicinal Chemistry:** The pyrimidine core is a key pharmacophore in a vast number of approved drugs, particularly in oncology and virology. This intermediate can be used in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro-substituent allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For example, similar chloropyrimidines are precursors in the synthesis of new pyrimidine derivatives with potential biological activities[2].
- Organic Synthesis:** It serves as a precursor for creating a library of substituted pyrimidines. The differential reactivity of the chloro and amine groups allows for selective functionalization, leading to complex molecular architectures.

# Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a representative, non-validated protocol based on standard literature procedures for Suzuki cross-coupling reactions involving chloropyrimidines.

**Objective:** To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

## Materials:

- 6-Chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
- Base (e.g., Potassium carbonate, 2.0 eq)
- Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)
- Reaction vessel (e.g., Schlenk flask)
- Inert gas supply (Nitrogen or Argon)

## Procedure:

- To the reaction vessel, add 6-Chloro-N,2-dimethylpyrimidin-4-amine, the arylboronic acid, and the base.
- Seal the vessel and evacuate and backfill with an inert gas three times.
- Add the palladium catalyst to the vessel under the inert atmosphere.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-N,2-dimethylpyrimidin-4-amine.

**Causality:** The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine and the arylboronic acid. The base activates the boronic acid and facilitates the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst.

## Part 2: Overview of the 5-Arylidene-Rhodanine Scaffold

The compound "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one" belongs to the 5-arylidene-rhodanine class. This scaffold is of high interest to drug development professionals and is frequently identified as a "privileged structure" in medicinal chemistry.

A specific CAS number for this exact molecule is 300571-32-8<sup>[3][4]</sup>.

## Core Structure and Significance

Rhodanines are derivatives of thiazolidine. The 5-arylidene substitution creates a planar, electron-rich system that can interact with various biological targets. This class of compounds is known for its broad spectrum of pharmacological activities.

## General Properties and Uses

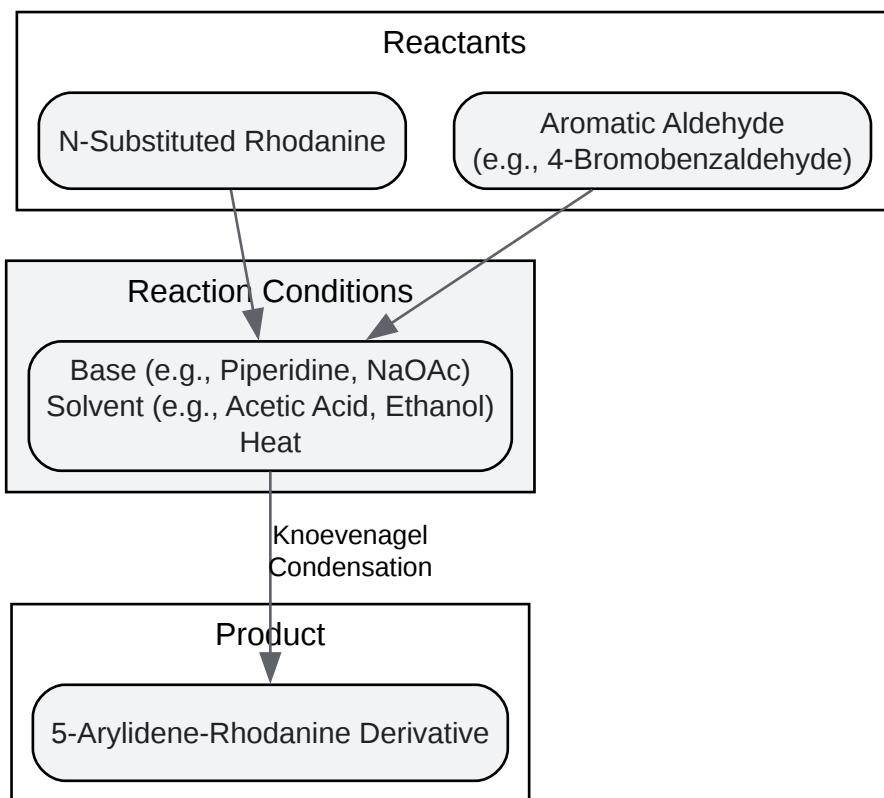
5-Arylidene-rhodanine derivatives have been investigated for a wide array of therapeutic applications, including:

- **Antimicrobial and Antiviral Agents:** Some derivatives show potent activity against bacteria, fungi, and viruses, including HIV-1 integrase[5].
- **Anticancer Agents:** They have been studied as inhibitors of various targets in cancer pathways, such as protein kinases[6].
- **Antidiabetic Agents:** The rhodanine core is related to the thiazolidinedione class of antidiabetic drugs[7].
- **Enzyme Inhibitors:** They are known to inhibit a wide range of enzymes through various mechanisms of action.

**Mechanism of Action:** The biological activity of rhodanine derivatives is often attributed to their ability to act as Michael acceptors or to form hydrogen bonds and  $\pi$ -stacking interactions with protein targets. However, researchers should be aware that rhodanine-containing compounds are also known as potential Pan-Assay Interference Compounds (PAINS), and careful validation of their specific biological activity is required.

## Synthesis

The synthesis of 5-arylidene-rhodanines is typically achieved through a Knoevenagel condensation reaction.



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Caption: Knoevenagel condensation for 5-arylidene-rhodanine synthesis.

This general overview is intended to address the likely interest of the target audience in the rhodanine scaffold. For in-depth research on a specific rhodanine derivative, it is crucial to use its unique CAS number, such as 300571-32-8 for the bromo-substituted compound, to retrieve accurate and specific data.

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- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 5621-01-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587219#cas-number-5621-01-2-properties-and-uses>]

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